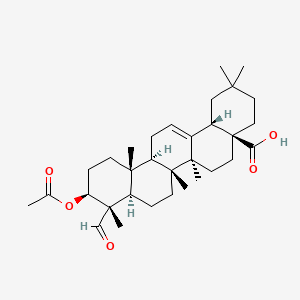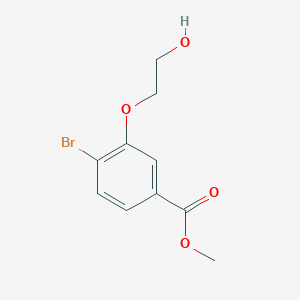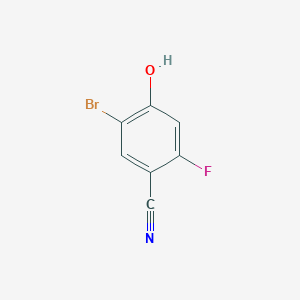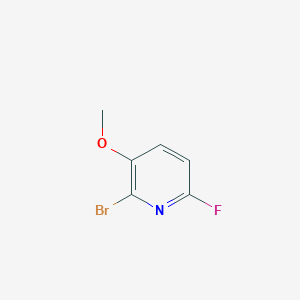![molecular formula C7H3BrF3N3O B1446069 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1428532-78-8](/img/structure/B1446069.png)
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Übersicht
Beschreibung
“6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound . It is a white to light yellow crystalline powder . It is primarily used as a pharmaceutical intermediate in the synthesis of certain drugs .
Synthesis Analysis
The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out . The mixture is then allowed to react and undergo reduced pressure concentration until the solution is dried . The pH is regulated to 12, and organic phases are separated out . Impurities are removed to obtain the final product .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Wissenschaftliche Forschungsanwendungen
Energetic Materials
This compound has potential applications in the development of energetic materials due to its structural similarity to [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds. These materials are known for their excellent insensitivity to external stimuli and good detonation performance, making them suitable for use as secondary explosives .
c-Met Kinase Inhibition
Derivatives of [1,2,4]triazolo[4,3-a]pyridine, such as the compound , have been explored as potential c-Met kinase inhibitors. This application is particularly relevant in cancer research, where c-Met plays a role in tumor growth and metastasis. Compounds with this core structure have shown promising results against various cancer cell lines .
Antitumor Activity
The structural framework of this compound is conducive to modifications that can lead to potent antitumor activity. Research has indicated that similar compounds exhibit cytotoxic activities against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, suggesting a potential pathway for the development of new cancer therapies .
Heat-Resistant Explosives
The compound’s structural analogs have been identified as candidates for heat-resistant explosives. These materials are characterized by high density, excellent thermal stability, and superior detonation performance compared to existing heat-resistant explosives .
Primary Explosives
Compounds within the same chemical family have been found to be highly sensitive but demonstrate excellent detonation performance. This makes them suitable for applications as primary explosives, which are used to initiate larger, more stable secondary explosives .
Wirkmechanismus
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
If it acts similarly to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it may inhibit the activity of c-met kinase, leading to a decrease in cellular growth and migration .
Biochemical Pathways
Inhibition of c-met kinase can affect various signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
If it acts similarly to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it may lead to decreased cell growth and migration due to the inhibition of c-met kinase .
Action Environment
Factors such as temperature, ph, and light exposure can generally affect the stability and efficacy of chemical compounds .
Eigenschaften
IUPAC Name |
6-bromo-8-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3O/c8-3-1-4(7(9,10)11)5-12-13-6(15)14(5)2-3/h1-2H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAJFDKAHCIBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=O)N2C=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)



![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)




![L-[6-13C]fucose](/img/structure/B1446002.png)



